2-(2,2-Diethoxyethyl)pyridine
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Overview
Description
2-(2,2-Diethoxyethyl)pyridine is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂ It is a derivative of pyridine, featuring a 2,2-diethoxyethyl group attached to the pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridine as the starting material.
Reaction Steps: The pyridine ring is first alkylated using ethyl chloroacetate in the presence of a strong base such as sodium hydride (NaH) to introduce the diethoxyethyl group.
Purification: The resulting product is then purified through distillation or recrystallization to obtain the pure compound.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity.
Catalysts and Solvents: Various catalysts and solvents may be used to optimize the reaction conditions and improve the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions are typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium cyanide (NaCN) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Diethoxyethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate enzyme mechanisms and interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,2-diethoxyethyl)pyridine exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-(2,2-Diethoxyethyl)benzene: This compound is structurally similar but features a benzene ring instead of a pyridine ring.
2-(2,2-Dimethoxyethyl)pyridine: This compound has a similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness: 2-(2,2-Diethoxyethyl)pyridine is unique due to its pyridine core and the presence of the diethoxyethyl group, which imparts distinct chemical properties compared to its benzene and methoxy analogs.
Properties
IUPAC Name |
2-(2,2-diethoxyethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-13-11(14-4-2)9-10-7-5-6-8-12-10/h5-8,11H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPQGXKIVIHFPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=CC=N1)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91340-40-8 |
Source
|
Record name | 2-(2,2-diethoxyethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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